molecular formula C15H21NOS B14590106 S-(2-Phenylethyl) azepane-1-carbothioate CAS No. 61133-47-9

S-(2-Phenylethyl) azepane-1-carbothioate

Cat. No.: B14590106
CAS No.: 61133-47-9
M. Wt: 263.4 g/mol
InChI Key: SHXVUHAINFAPIF-UHFFFAOYSA-N
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Description

S-(2-Phenylethyl) azepane-1-carbothioate is a sulfur-containing organic compound characterized by a seven-membered azepane ring linked to a carbothioate group, which is further substituted with a 2-phenylethyl moiety.

Properties

CAS No.

61133-47-9

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

S-(2-phenylethyl) azepane-1-carbothioate

InChI

InChI=1S/C15H21NOS/c17-15(16-11-6-1-2-7-12-16)18-13-10-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2

InChI Key

SHXVUHAINFAPIF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)SCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) azepane-1-carbothioate typically involves the reaction of azepane derivatives with phenylethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: S-(2-Phenylethyl) azepane-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-(2-Phenylethyl) azepane-1-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(2-Phenylethyl) azepane-1-carbothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an acetylcholinesterase inhibitor, blocking the breakdown of acetylcholine and enhancing cholinergic transmission . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares S-(2-Phenylethyl) azepane-1-carbothioate with structurally or functionally related compounds identified in the evidence:

Compound Structure Key Functional Groups Molecular Weight (Da) Volatility Thermal Stability Biological/Industrial Relevance
This compound Azepane ring + carbothioate + 2-phenylethyl Thioester (C=S-O), amine ring ~265 (estimated) Low Moderate Potential enzyme modulation, drug design
2-Phenylethyl acetate Phenylethyl alcohol esterified with acetic acid Oxygen ester (C=O-O) 164.20 High Low (heat-sensitive) Aroma compound in beverages
2-(2-Phenylethyl)chromones Chromone core + 2-phenylethyl substituent Chromone ring, methoxy/hydroxy ≥250 Very low High Aromatic constituents in agarwood
Ethyl hexanoate/octanoate Ethyl esters of medium-chain fatty acids Oxygen ester (C=O-O) 144.21 (hexanoate) High Moderate Fruity aroma in wines and beers

Key Observations:

Functional Groups and Reactivity: The thioester in this compound is more nucleophilic and reactive than oxygen esters (e.g., 2-phenylethyl acetate), making it prone to hydrolysis or transesterification under acidic/basic conditions. This contrasts with 2-(2-phenylethyl)chromones, which exhibit stability due to aromatic conjugation and substituents like methoxy groups .

Volatility and Stability: this compound is likely less volatile than 2-phenylethyl acetate (which degrades upon heating ) due to its higher molecular weight and sulfur-based polarity. 2-(2-Phenylethyl)chromones are non-volatile and thermally stable, as evidenced by their persistence in GC-MS analyses of agarwood .

Biological Interactions: 2-(2-Phenylethyl)chromones are bioactive components in agarwood, contributing to its fragrance and medicinal properties .

Synthetic and Analytical Challenges :

  • Unlike 2-phenylethyl acetate, which is easily identified via GC-MS in beverages , this compound’s larger size and sulfur content may require specialized chromatographic methods (e.g., LC-MS) for detection.

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